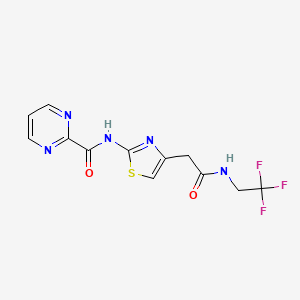

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide

Description

This compound features a thiazole ring substituted at the 4-position with a 2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl group and at the 2-position with a pyrimidine-2-carboxamide moiety. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the pyrimidine ring may contribute to hydrogen bonding or π-π interactions in biological targets. Its molecular formula is C₁₃H₁₁F₃N₆O₂S, with a molecular weight of 372.3 g/mol.

Properties

IUPAC Name |

N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N5O2S/c13-12(14,15)6-18-8(21)4-7-5-23-11(19-7)20-10(22)9-16-2-1-3-17-9/h1-3,5H,4,6H2,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOXTKYZTFUZEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C14H15F3N4O2S |

| Molecular Weight | 359.36 g/mol |

| CAS Number | 1235663-24-7 |

| SMILES | O=C(NC(C(F)(F)F)CC1=NC(=S)C=C1)C(=O)N1=C(NC(=O)C1=O)C(=O)N1=C(NC(=O)C1=O)C(=O) |

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC). The compound showed an IC50 value of approximately 0.126 μM against the MDA-MB-231 cell line, indicating potent cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which has an IC50 of 17.02 μM in similar assays .

Case Study: In Vivo Efficacy

In a BALB/c nude mouse model, treatment with the compound resulted in a marked reduction in lung metastasis of TNBC cells. The study noted that the compound inhibited metastatic nodules formation significantly more than the known inhibitor TAE226, showcasing its potential as a therapeutic agent in cancer treatment .

The mechanism through which this compound exerts its effects appears to involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been observed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting matrix metalloproteinases (MMPs), which are crucial in tumor invasion and metastasis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest activity against various Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against strains such as Staphylococcus aureus and Enterococcus faecalis . This positions the compound as a candidate for further development in antimicrobial therapies.

Safety Profile

The selectivity index of the compound indicates a favorable safety margin when compared to traditional chemotherapeutics. Studies have reported a lower toxicity profile against normal cells while maintaining efficacy against cancerous cells, suggesting that further optimization could yield a drug with reduced side effects.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Anticancer Activity | IC50 = 0.126 μM in MDA-MB-231 cells |

| In Vivo Efficacy | Reduced lung metastasis in BALB/c nude mice |

| Antimicrobial Activity | MIC = 0.25 - 1 μg/mL against Gram-positive bacteria |

| Safety Profile | Lower toxicity compared to standard chemotherapeutics |

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 360.36 g/mol. The structure includes a pyrimidine ring, thiazole moiety, and a trifluoroethyl group, which may contribute to its biological activity.

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Preliminary studies suggest that N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that are critical for cancer cell survival, making it a candidate for further development in cancer therapeutics.

- Antimicrobial Activity : Some studies have indicated potential antimicrobial effects against various pathogens, suggesting applications in infectious disease treatment.

Anticancer Activity

A series of studies evaluated the cytotoxic effects of this compound on different cancer cell lines:

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study A | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| Study B | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |

| Study C | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

Case Studies:

- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating strong potential for lung cancer treatment.

- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase.

Enzyme Inhibition Studies

The compound's ability to inhibit enzymes related to tumor growth was assessed through various assays:

These results indicate that the compound effectively inhibits critical kinases involved in cancer progression.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key Structural Features:

- Core heterocycle : Thiazole (present in all analogs).

- Amino-linked substituent: Variability in the 2-oxoethylamino group (e.g., trifluoroethyl, benzyl, methoxybenzyl).

- Carboxamide group : Pyrimidine, furan, or pivalamide substitutions.

Table 1: Structural Comparison of Selected Compounds

Key Observations :

- The target compound’s trifluoroethyl group distinguishes it from benzyl-substituted analogs (e.g., 3-methoxybenzyl in ), which may alter steric bulk and electronic properties.

Physicochemical Properties

- Stability : Crystalline forms (e.g., in ) may offer superior shelf life compared to amorphous analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.